1-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxybenzyl)methanamine
Description
1-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxybenzyl)methanamine is an organic compound that belongs to the class of methanamines This compound features a benzodioxole ring and a dimethoxybenzyl group, which are common motifs in various bioactive molecules
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-19-14-5-4-13(16(8-14)20-2)10-18-9-12-3-6-15-17(7-12)22-11-21-15/h3-8,18H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVCXVUHAKDHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxybenzyl)methanamine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Methanamine Group: The methanamine group can be introduced via reductive amination, where the benzodioxole aldehyde reacts with 2,4-dimethoxybenzylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole or dimethoxybenzyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxybenzyl)methanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxole and dimethoxybenzyl groups can enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-N-methylmethanamine: Similar structure but with a methyl group instead of the dimethoxybenzyl group.
1-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)methanamine: Similar structure but with a phenyl group instead of the benzyl group.
Uniqueness
1-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxybenzyl)methanamine is unique due to the presence of both benzodioxole and dimethoxybenzyl groups, which can confer distinct chemical and biological properties. This combination of functional groups may result in enhanced activity or selectivity in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
